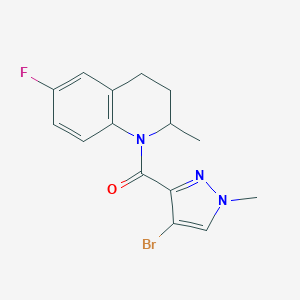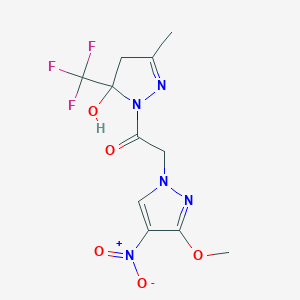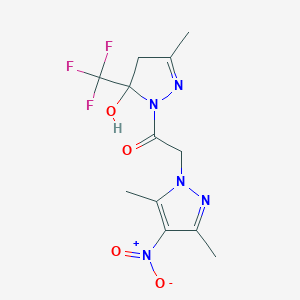
(4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound belongs to the family of pyrazole derivatives, which are known for their diverse biological activities and therapeutic potential.
Mécanisme D'action
The exact mechanism of action of (4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by interacting with various cellular targets, such as enzymes and receptors. For example, (4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have demonstrated that (4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone has various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. Additionally, (4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone has been shown to possess antimicrobial activity against various bacterial strains, as well as anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone in lab experiments is its diverse biological activities, which make it a promising compound for drug discovery and development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for research on (4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone. One potential direction is to investigate its potential as an anticancer drug, particularly for the treatment of breast and lung cancers. Another direction is to explore its potential as an antimicrobial agent, particularly for the treatment of drug-resistant bacterial infections. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties for therapeutic use.
Méthodes De Synthèse
The synthesis of (4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone has been reported in the literature. The method involves the reaction of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid with 6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde in the presence of a suitable base. The resulting product is (4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone, which can be purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
(4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone has been investigated for its potential applications in various fields of science. One of the major areas of research is medicinal chemistry, where this compound has been studied for its pharmacological properties. Studies have shown that (4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone exhibits anticancer, antimicrobial, and anti-inflammatory activities.
Propriétés
Formule moléculaire |
C15H15BrFN3O |
|---|---|
Poids moléculaire |
352.2 g/mol |
Nom IUPAC |
(4-bromo-1-methylpyrazol-3-yl)-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C15H15BrFN3O/c1-9-3-4-10-7-11(17)5-6-13(10)20(9)15(21)14-12(16)8-19(2)18-14/h5-9H,3-4H2,1-2H3 |
Clé InChI |
CCRCKQQPTNSDJQ-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(N1C(=O)C3=NN(C=C3Br)C)C=CC(=C2)F |
SMILES canonique |
CC1CCC2=C(N1C(=O)C3=NN(C=C3Br)C)C=CC(=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-bis(difluoromethyl)-1-[2-(1H-pyrrol-1-yl)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279742.png)
![4-chloro-N-[(2-methylpyrazol-3-yl)methyl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279743.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279746.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279747.png)
![{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B279749.png)

![4-chloro-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279752.png)

![4-(difluoromethoxy)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B279755.png)
![Ethyl 5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279757.png)
![4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B279758.png)
![1-(4-methoxyphenyl)-4-{[3-(2H-tetraazol-2-yl)-1-adamantyl]acetyl}piperazine](/img/structure/B279759.png)

![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279763.png)